molecular formula C15H16N2O B088333 2-amino-N-(2,6-dimethylphenyl)benzamide CAS No. 13922-38-8

2-amino-N-(2,6-dimethylphenyl)benzamide

Cat. No. B088333
CAS RN: 13922-38-8
M. Wt: 240.3 g/mol
InChI Key: RTNCJZHSKGUZKP-UHFFFAOYSA-N
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Description

2-Amino-N-(2,6-dimethylphenyl)benzamide, also known as ameltolide, is a compound with notable anticonvulsant properties. It has been a subject of study in pharmacology and chemistry due to its interesting molecular structure and potential applications.

Synthesis Analysis

Ameltolide derivatives were synthesized and evaluated for their anticonvulsant activities. For instance, Lambert et al. (1995) synthesized two new ameltolide analogues: 4-amino-N-(2-ethylphenyl)benzamide and 4-amino-N-(2,6-diethylphenyl)benzamide, noting their superior efficacy compared to phenytoin in seizure tests (Lambert et al., 1995). Sabbaghan and Hossaini (2012) also contributed to this area by synthesizing N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives through a reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The molecular structure of 2-amino-N-(2,6-dimethylphenyl)benzamide has been examined in various studies. Gowda et al. (2008) described the compound as crystallizing with two molecules in the asymmetric unit, with the H—N—C=O units in a trans conformation and the rings being almost orthogonal to each other (Gowda et al., 2008).

Chemical Reactions and Properties

The compound has been studied extensively for its anticonvulsant activity. Robertson et al. (1987) found that 2-amino-N-(2,6-dimethylphenyl)benzamide is an effective anticonvulsant in several animal models, with rapid metabolism by N-acetylation (Robertson et al., 1987). Potts et al. (1989) also investigated its metabolism, disposition, and pharmacokinetics in rats, noting its high absorption rate and major route of metabolism (Potts et al., 1989).

Physical Properties Analysis

The physical properties, such as solubility and stability, have been explored in various contexts. Dockens et al. (1987) developed a method for the liquid chromatographic determination of serum and urine concentrations of the compound, which is useful for pharmacokinetic studies (Dockens et al., 1987).

Chemical Properties Analysis

Its chemical properties, especially related to its anticonvulsant activity, have been a primary focus. Clark CR (1988) compared its anticonvulsant and toxic properties with other prototype antiepileptic drugs, highlighting its potency in the maximal electroshock seizure model (Clark CR, 1988).

Scientific Research Applications

Antituberculosis Activity

One notable application of 2-amino-N-(2,6-dimethylphenyl)benzamide derivatives is their use in the development of organotin(IV) complexes with antituberculosis activity. Research has scrutinized these complexes, which exhibit significant antituberculosis potential, especially triorganotin(IV) complexes showing superior activity compared to diorganotin(IV) complexes. The structural diversity of the organotin moiety in these complexes and their biological activity underscore the compound's relevance in tuberculosis treatment research. The antituberculosis activity is influenced by the ligand environment, organic groups attached to tin, and compound structure, highlighting the importance of structural configuration for biological efficacy (Iqbal, Ali, & Shahzadi, 2015).

Pharmacological Properties and Clinical Use

The pharmacological properties and clinical applications of compounds structurally related to 2-amino-N-(2,6-dimethylphenyl)benzamide have been extensively studied. For instance, metoclopramide, a compound with similarities in its chemical structure, is used in treating gastrointestinal disorders. This reflects on the broader pharmacological potential of compounds within this chemical family, suggesting that derivatives of 2-amino-N-(2,6-dimethylphenyl)benzamide could be explored for similar gastrointestinal therapeutic applications. Such research emphasizes the importance of structural analogs in developing new therapeutic agents (Pinder et al., 2012).

Exploration of Novel Synthetic Opioids

The structural framework of 2-amino-N-(2,6-dimethylphenyl)benzamide provides a basis for exploring the synthesis and characterization of novel synthetic opioids. Research into non-fentanil novel synthetic opioid receptor agonists has highlighted the significance of N-substituted benzamides and acetamides, showcasing the chemical versatility and potential of derivatives for developing new pharmacological agents. This research avenue demonstrates the compound's relevance in addressing challenges in opioid pharmacology and illicit drug markets, offering insights into the chemistry and pharmacology of potentially less harmful substitutes (Sharma et al., 2018).

properties

IUPAC Name

2-amino-N-(2,6-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-6-5-7-11(2)14(10)17-15(18)12-8-3-4-9-13(12)16/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNCJZHSKGUZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357223
Record name 2-amino-N-(2,6-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-(2,6-dimethylphenyl)benzamide

CAS RN

13922-38-8
Record name 2-amino-N-(2,6-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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